Vanillin dimethacrylate

Photopolymerization kinetics Optical 3D printing Real-time photorheometry

Vanillin dimethacrylate (VDM; vanillyl alcohol dimethacrylate; CAS 36195-35-4; C₁₆H₁₈O₅; MW 290.31) is a bifunctional methacrylate monomer synthesized by introducing two methacrylate ester groups onto the vanillin (4-hydroxy-3-methoxybenzaldehyde) scaffold. Unlike petroleum-derived dimethacrylates such as Bis-GMA (bisphenol A-glycidyl methacrylate) or UDMA (urethane dimethacrylate) that dominate dental and coating markets, VDM features an aromatic core derived from lignin—the most abundant renewable aromatic feedstock—making it a plant-based alternative for photocurable resin formulations.

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
CAS No. 36195-35-4
Cat. No. B6319103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillin dimethacrylate
CAS36195-35-4
Molecular FormulaC16H18O5
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC1=CC(=C(C=C1)OC(=O)C(=C)C)OC
InChIInChI=1S/C16H18O5/c1-10(2)15(17)20-9-12-6-7-13(14(8-12)19-5)21-16(18)11(3)4/h6-8H,1,3,9H2,2,4-5H3
InChIKeyDIEOIBJEDHSOJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanillin Dimethacrylate (CAS 36195-35-4): Bio-Based Aromatic Dimethacrylate for Photocurable Resins and 3D Printing Procurement


Vanillin dimethacrylate (VDM; vanillyl alcohol dimethacrylate; CAS 36195-35-4; C₁₆H₁₈O₅; MW 290.31) is a bifunctional methacrylate monomer synthesized by introducing two methacrylate ester groups onto the vanillin (4-hydroxy-3-methoxybenzaldehyde) scaffold [1]. Unlike petroleum-derived dimethacrylates such as Bis-GMA (bisphenol A-glycidyl methacrylate) or UDMA (urethane dimethacrylate) that dominate dental and coating markets, VDM features an aromatic core derived from lignin—the most abundant renewable aromatic feedstock—making it a plant-based alternative for photocurable resin formulations [2]. VDM undergoes rapid free-radical photopolymerization to form densely cross-linked thermoset networks and has been investigated as a reactive diluent, crosslinker, and primary matrix monomer in optical 3D printing resins, biosensor matrices, shape-memory polymers, and dental composite candidates [1][3]. Commercial grades (e.g., Specific Polymers SP-68-022) are supplied as UV-curable liquids stabilized with 100–150 ppm 4-methoxyphenol .

Why Vanillin Dimethacrylate Cannot Be Simply Replaced by Vanillin Diacrylate, Divinylbenzene, or Petroleum-Based Dimethacrylates in Photocurable Formulations


Vanillin dimethacrylate occupies a distinct performance niche among aromatic crosslinkers. Although VDM shares the vanillin core with vanillin diacrylate (VDA), the methacrylate vs. acrylate functionality produces divergent photocross-linking kinetics, network architecture, and application-specific performance—VDM photopolymerizes faster (gel point 5 s vs. 6 s for VDA under identical conditions) yet yields more fragile homopolymers that require comonomer blending for practical toughness [1]. Substituting petroleum-derived divinylbenzene (DVB) for VDM sacrifices both photocuring rate and biorenewable carbon content [2]. Compared with Bis-GMA—the incumbent dental dimethacrylate—VDM eliminates the bisphenol A structural moiety entirely, addressing the well-documented leaching concerns of estrogenic BPA from Bis-GMA-based composites (BPA leaching reported at 0.85–65.67 ppm in vitro) [3][4]. These performance and safety divergences mean that direct drop-in replacement without reformulation will yield measurably different curing behavior, mechanical integrity, and regulatory compliance profiles.

Vanillin Dimethacrylate (CAS 36195-35-4): Quantitative Comparative Evidence Against Closest Analogs for Procurement Decision-Making


Photocross-Linking Rate: VDM Achieves Gel Point 17% Faster than Vanillin Diacrylate and Matched Commercial Petroleum-Based Photoresins

In a direct head-to-head comparison under identical conditions (3 mol% ethyl(2,4,6-trimethylbenzoyl)phenylphosphinate photoinitiator, UV/Vis irradiation 250–450 nm), the VDM-based resin C6 reached its gel point (tgel = 5 s) faster than the vanillin diacrylate (VDA)-based resin C4 (tgel = 6 s), and also marginally faster than the commercial petroleum-derived stereolithography resins FormLabs Clear FL6PCL02 (tgel = 6 s) and PR48 (tgel = 6 s) [1]. The storage modulus at steady state—indicating final polymer rigidity—was G' = 18.20 MPa for VDM-based C6, compared with 18.10 MPa for VDA-based C4, 15.20 MPa for FormLabs Clear, and 21.40 MPa for PR48, demonstrating that VDM can match or exceed the rigidity of commercial photoresins while using a fully plant-derived monomer [1].

Photopolymerization kinetics Optical 3D printing Real-time photorheometry

Electrochemical Biosensor Sensitivity: VDM-Based Polymer Matrix Delivers 1.78-Fold Higher Sensitivity than VDA-Based Analog

When acrylated epoxidized soybean oil (AESO) was copolymerized with either VDM or VDA in a 1:0.25 molar ratio and used as the laccase-immobilization matrix for amperometric biosensing of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), the AESO:VDM-based bioelectrode exhibited a sensitivity of 1608 A·M⁻¹·m⁻², compared with only 902 A·M⁻¹·m⁻² for the AESO:VDA-based bioelectrode—a 1.78-fold difference [1]. The AESO:VDM matrix also provided a 7-fold lower start-of-linear-range concentration (2 μM vs. 14 μM ABTS), enabling detection at substantially lower analyte levels, although its apparent Michaelis-Menten affinity was lower (KMapp = 0.326 ± 0.043 mM for VDM vs. 0.158 ± 0.022 mM for VDA, representing a 2.06-fold weaker substrate affinity) [1]. Positron annihilation lifetime spectroscopy confirmed that both polymer matrices had identical free-volume morphology, isolating the chemical composition—specifically the methacrylate vs. acrylate functionality—as the sole driver of these divergent biosensor parameters [1].

Amperometric biosensors Enzyme immobilization matrix Laccase biosensor

Dual-Cure VDM Formulation Achieves Storage Modulus 20× Higher than All Other Vanillin-Based Polymers with Only 5.5% Photocuring Shrinkage

A dual-cure system combining VDM with acrylated epoxidized soybean oil (AESO) and pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) in a carefully optimized thiol-acrylate/methacrylate formulation (VS resin) achieved a storage modulus of 317.66 MPa at steady state—more than 20 times the rigidity of previously reported vanillin dimethacrylate- and thiol-based homopolymers and copolymers, which typically reached only ~15 MPa [1]. The same formulation exhibited a photocuring shrinkage of only 5.5%, a gel point of 1.5 s with no induction period, Young's modulus of 4753 MPa, compressive modulus of 1634 MPa, and a temperature of 10% weight loss (Tdec.-10%) of 373 °C [1]. The resin remained storage-stable for at least 6 months at 4 °C without premature polymerization [1]. The biorenewable carbon content of the fully cured polymer was 76.45% [1].

Dual-cure photopolymers Stereolithography Thermoset mechanical properties

Biorenewable Carbon Content: VDM-Based VS Polymer Contains 76.45% Biorenewable Carbon vs. 0% for Petroleum-Derived Crosslinkers Such as Divinylbenzene

The VS polymer synthesized from VDM, acrylated epoxidized soybean oil (AESO), and pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) contains 76.45% biorenewable carbon by calculation, derived from the plant-based vanillin and soybean oil backbones [1]. In a separate comparative study, replacing VDM with the petroleum-derived aromatic crosslinker divinylbenzene (DVB) in an AESO/myrcene resin system produced polymers with lower photocross-linking rate and lower yield of insoluble fraction, while also reducing the renewable carbon content to near zero [2]. The AESO/MYR/VDM resin (molar ratio 1:1:3) formulated exclusively from plant-derived monomers demonstrated mechanical and thermal characteristics comparable to those of commercial petroleum-derived photoresins, confirming that VDM enables fully bio-based formulations without sacrificing performance parity [2].

Biorenewable materials Sustainable photopolymers Green chemistry metrics

Thermal Stability: VDM-Based Polymer Exhibits 10% Weight Loss at 340 °C, Intermediate Between VDA-Based Polymers Prepared With and Without Solvent

Thermogravimetric analysis (TGA) under nitrogen atmosphere at 20 °C/min revealed that the VDM-based polymer C6 (prepared with DCM solvent, 3 mol% TPOL) exhibited a temperature of 10% weight loss (Tdec.-10%) of 340 °C [1]. This value sits between the VDA-based polymer C4 prepared without solvent (350 °C) and the VDA-based polymer C5 prepared with DCM solvent (330 °C), and falls within the range reported for acrylated epoxidized soybean oil-based polymers used in 3D printing (297–356 °C) [1]. The glass transition temperatures of VDM-based C6 (Tg = 86 °C) and VDA-based C4 (Tg = 87 °C) were nearly identical, while VDA-based C5 showed a markedly lower Tg of 63 °C due to its reduced crosslink density from solvent interference [1]. The dual-cure VS formulation incorporating VDM pushed Tdec.-10% further to 373 °C with a crosslink density of 127,825 ± 206 mol/m³, demonstrating the thermal stability attainable with optimized comonomer selection [2].

Thermogravimetric analysis Polymer thermal stability 3D printing resin durability

Bisphenol A-Free Molecular Architecture: Structural Differentiation from Bis-GMA Eliminates Estrogenic Monomer Leaching Risk

Vanillin dimethacrylate is synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde), a naturally occurring phenolic aldehyde derived from lignin, and contains no bisphenol A (BPA) moiety in its molecular structure [1]. In contrast, Bis-GMA (bisphenol A-glycidyl methacrylate, CAS 1565-94-0)—the most widely used dimethacrylate monomer in dental composites—is synthesized from bisphenol A and contains the BPA core structure. Studies have demonstrated that Bis-GMA-based composites and sealants leach BPA and related estrogenic aromatic compounds in concentrations ranging from 0.85 to 65.67 ppm in vitro [2]. Although Bis-GMA monomer from some manufacturers contains <2 ppm residual BPA, other commercial sources contain 4–155 ppm of free BPA [3]. The complete absence of the bisphenol A moiety from VDM eliminates this leaching pathway at the molecular design level, rather than relying on purification to reduce residual BPA levels [1].

Dental materials safety Bisphenol A leaching Biocompatible dimethacrylates

Vanillin Dimethacrylate (CAS 36195-35-4): Evidence-Backed Application Scenarios for Research and Industrial Procurement


High-Rigidity, Low-Shrinkage Bio-Based Stereolithography Resins for Precision Additive Manufacturing

Procurement of VDM is strongly indicated for formulating stereolithography (SLA) and digital light processing (DLP) resins that demand high storage modulus, low photocuring shrinkage, and renewable content. The VS dual-cure system demonstrated a storage modulus of 317.66 MPa (>20× higher than other vanillin-based polymers), photocuring shrinkage of only 5.5%, and a gel point of 1.5 s with no induction period . The cured polymer achieved Young's modulus of 4753 MPa, compressive modulus of 1634 MPa, and Tdec.-10% of 373 °C, with successful application in stereolithography confirmed by two-beam initiation threshold (2-BIT) measurements . The resin remained stable for 6 months at 4 °C, addressing shelf-life concerns in industrial supply chains . This combination of rapid curing, high rigidity, low shrinkage, and storage stability directly addresses the key procurement criteria for production-grade SLA resins: dimensional accuracy, mechanical integrity, and operational reliability.

Amperometric Biosensor Enzyme-Immobilization Matrices Requiring High Sensitivity and Low Detection Limits

VDM-based polymer matrices (AESO:VDM, 1:0.25 mol) are the preferred choice for laccase-based amperometric biosensors where maximal sensitivity and early analyte detection are prioritized. The AESO:VDM matrix delivered 78% higher sensitivity (1608 vs. 902 A·M⁻¹·m⁻²) and a 7-fold lower start of linear detection range (2 vs. 14 μM ABTS) compared to the equivalent VDA-based matrix, as demonstrated by chronoamperometry under identical morphological conditions confirmed by positron annihilation lifetime spectroscopy . This evidence positions VDM as the monomer of choice for biosensor developers targeting ultra-low analyte concentrations, while the trade-off of weaker substrate binding affinity (KMapp 0.326 vs. 0.158 mM) informs rational selection based on application-specific sensitivity vs. affinity requirements .

BPA-Free Dental Composite Matrix Monomers for Regulatory-Compliant Restorative Materials

VDM is a structurally bisphenol A-free aromatic dimethacrylate suitable as a matrix monomer or reactive diluent in dental composite formulations where elimination of BPA leaching liability is mandated by regulatory or market requirements. Unlike Bis-GMA—which contains residual BPA at <2 to 155 ppm as a monomer and releases 0.85–65.67 ppm BPA from cured composites—VDM eliminates the BPA moiety entirely at the molecular level [1]. VDM-based polymer C6 exhibits a Tg of 86 °C (comparable to Bis-GMA-based polymers) and Tdec.-10% of 340 °C, indicating adequate thermal performance for intraoral applications . Formulators should note that neat VDM homopolymers are fragile (specimens cracked during preparation for flexural testing), necessitating copolymerization with toughening comonomers—a behavior analogous to Bis-GMA, which is routinely blended with TEGDMA to overcome brittleness and high viscosity .

Bio-Based Photocurable Coatings for Metal and Glass Requiring UV-Cure and Hydrophobic Surface Properties

Commercial VDM (e.g., Specific Polymers SP-68-022) is specifically marketed as a UV-curable, hydrophobic methacrylate monomer suitable for metal and glass coating applications, supplied with 100–150 ppm 4-methoxyphenol inhibitor for storage stability . The inherent aromatic vanillin core confers hydrophobicity and refractive index characteristics desirable for protective and optical coatings, while the dimethacrylate functionality ensures rapid UV crosslinking into durable thermoset films. The quantitative evidence for the AESO/MYR/VDM system (molar ratio 1:1:3) demonstrating performance comparable to commercial petroleum-derived photoresins [1] supports VDM's viability as a drop-in bio-based replacement in UV-curable coating formulations where sustainability certification and performance parity are simultaneous procurement requirements.

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